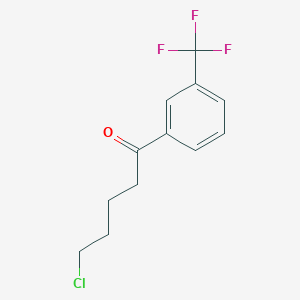

5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane

Description

BenchChem offers high-quality 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O/c13-7-2-1-6-11(17)9-4-3-5-10(8-9)12(14,15)16/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOPDBDSEXJMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621986 | |

| Record name | 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-80-0 | |

| Record name | 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Trifluoromethylphenyl Pentan-1-one Derivatives for Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among these, the trifluoromethyl (CF₃) group is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive technical overview of a specific class of compounds: 3-trifluoromethylphenyl pentan-1-one derivatives. We will explore the synthetic rationale for their creation, delve into their applications as versatile intermediates and bioactive molecules, and analyze the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Significance of the Trifluoromethylphenyl Ketone Scaffold

The trifluoromethyl group is a key substituent in a wide range of FDA-approved drugs, where it serves to block metabolic hotspots and modulate electronic properties.[2][3] When incorporated into an aromatic ketone scaffold like valerophenone, the CF₃ group exerts a strong electron-withdrawing effect, which can significantly alter the reactivity and biological interactions of the molecule.[2][4]

Trifluoromethyl ketones (TFMKs) themselves are a class of highly valuable compounds, often acting as transition-state analog inhibitors for various enzymes, particularly serine and cysteine proteases.[5][6][7][8] The high electrophilicity of the carbonyl carbon, enhanced by the adjacent CF₃ group, makes it susceptible to nucleophilic attack by active site residues, leading to the formation of stable tetrahedral adducts.[6][7] The 3-trifluoromethylphenyl pentan-1-one core provides a robust and synthetically accessible starting point for developing novel inhibitors and other molecular probes. Its valerophenone backbone allows for systematic modifications at the alpha-carbon, the alkyl chain, and the aromatic ring, enabling fine-tuning of its pharmacological properties.

Synthetic Strategies and Methodologies

The synthesis of 3-trifluoromethylphenyl pentan-1-one derivatives typically begins with the construction of the core ketone. The most direct and industrially viable method is the Friedel-Crafts acylation.[9]

Core Synthesis: Friedel-Crafts Acylation

This electrophilic aromatic substitution involves the reaction of 3-(trifluoromethyl)benzene with valeryl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4][9] The pentanoyl group is a deactivating, meta-directing group, which means direct substitution onto the valerophenone ring is challenging.[4] Therefore, starting with the appropriately substituted benzene precursor is the most viable approach.[4]

Conceptual Workflow for Friedel-Crafts Acylation:

Caption: Friedel-Crafts acylation workflow for core scaffold synthesis.

Detailed Experimental Protocol: Synthesis of 3-Trifluoromethylphenyl pentan-1-one

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM).

-

Cooling: The mixture is cooled to 0-5°C using an ice bath.

-

Reactant Addition: A solution of 3-(trifluoromethyl)benzene (1.0 eq) and valeryl chloride (1.05 eq) in anhydrous DCM is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.[4]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates completion of the reaction.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Washing & Drying: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-trifluoromethylphenyl pentan-1-one.

Derivatization Strategies

With the core scaffold in hand, a multitude of derivatives can be synthesized. A common and highly useful strategy is α-halogenation, which installs a reactive handle for subsequent nucleophilic substitutions.

α-Bromination of the Ketone Core:

The α-position of the pentanoyl chain can be selectively brominated using reagents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent. This α-bromo ketone is a versatile intermediate.[9] For instance, it can be reacted with various nucleophiles, such as pyrrolidine, to synthesize compounds with potential CNS-stimulating activity.[10]

Medicinal Chemistry Applications and Biological Targets

While the parent 3-trifluoromethylphenyl pentan-1-one may have limited intrinsic biological activity, its derivatives are of significant interest in drug discovery.[9] The trifluoromethylphenyl ketone motif is a known pharmacophore for inhibiting a range of enzymes and has been incorporated into various therapeutic candidates.

Enzyme Inhibition

Trifluoromethyl ketones are potent reversible inhibitors of serine and cysteine proteases.[6][8] The mechanism involves the nucleophilic attack of a serine or cysteine residue in the enzyme's active site on the highly electrophilic carbonyl carbon of the TFMK. This forms a stable, tetrahedral hemiketal or hemithioketal adduct, mimicking the transition state of substrate hydrolysis.[7] This inhibitory mechanism has been exploited in the design of inhibitors for enzymes like SARS-CoV 3CL protease.[6]

Mechanism of Serine Protease Inhibition by a TFMK:

Caption: Covalent inhibition mechanism of serine proteases by TFMKs.

Precursors for Active Pharmaceutical Ingredients (APIs)

The valerophenone scaffold is a key building block for various APIs.[9][11] For example, substituted valerophenones are precursors for CNS-active drugs.[12] Specifically, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is a direct precursor to Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.[13] This highlights the utility of the 3-trifluoromethylphenyl pentan-1-one scaffold in synthesizing complex and valuable pharmaceutical agents.

Structure-Activity Relationships (SAR)

Systematic modification of the 3-trifluoromethylphenyl pentan-1-one scaffold allows for the exploration of structure-activity relationships (SAR). Key points of modification include:

-

The Alkyl Chain: Varying the length and branching of the pentanoyl chain can influence lipophilicity and steric interactions within a binding pocket.

-

The α-Position: Introducing substituents at the α-position can modulate reactivity and introduce new interaction points.

-

The Aromatic Ring: Altering the substitution pattern on the phenyl ring or replacing it with other aromatic systems can drastically affect binding affinity and selectivity.

The potency of TFMK inhibitors is often modulated by lipophilicity, with optimal activity associated with intermediate logP values (3 < logP < 5).[7] The addition of the CF₃ group itself is a critical SAR feature, as it significantly enhances the electrophilicity of the carbonyl group, leading to greater inhibitory potency compared to non-fluorinated ketone analogs.[7]

Quantitative SAR Data Example

The following table illustrates hypothetical SAR data for a series of TFMK derivatives targeting a generic serine protease, demonstrating how structural changes can impact inhibitory activity.

| Compound ID | R¹ Group (α-position) | R² Group (Aromatic) | IC₅₀ (nM) | logP |

| 1 (Core) | -H | 3-CF₃ | 850 | 3.8 |

| 2 | -CH₃ | 3-CF₃ | 420 | 4.2 |

| 3 | -OH | 3-CF₃ | 1200 | 3.5 |

| 4 | -H | 3-CF₃, 4-Cl | 150 | 4.5 |

| 5 | -H | 3,5-di(CF₃) | 55 | 4.9 |

This data is illustrative and not from a specific cited study.

Conclusion and Future Perspectives

The 3-trifluoromethylphenyl pentan-1-one scaffold represents a valuable and versatile platform in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation provides access to a core structure that can be readily derivatized. The inherent properties of the trifluoromethyl ketone moiety make these derivatives promising candidates for developing inhibitors of serine and cysteine proteases, with potential applications in antiviral, anti-inflammatory, and oncology research.[6][8] Furthermore, their role as key intermediates in the synthesis of established drugs like Fluvoxamine underscores their industrial importance.[13]

Future research will likely focus on expanding the diversity of derivatives, exploring novel biological targets beyond proteases, and employing computational methods to guide the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties.

References

- Benchchem. Aromatic Substitution Reactions on Valerophenone: An In-depth Technical Guide.

- Benchchem. Valerophenone | 1009-14-9.

- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application.

- Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 14(18), 6367-6374.

- Benchchem. Application Notes and Protocols for 3-(2-(Trifluoromethyl)phenyl)propanal in Pharmaceutical Manufacturing.

- EvitaChem. Buy Valerophenone (EVT-298774) | 1009-14-9.

- Google Patents. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

- Ocampo, C. A., et al. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling, 18(9), 4371-4381.

- Nair, A. S., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- ResearchGate. Structure of the parent and derivatives of the trifluoromethyl ketone compounds.

- Royal Society of Chemistry.

- ResearchGate. Structures and names of trifluromethyl group containing FDA-approved drugs.

- MDPI.

- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

- Consolidated Chemical. Valerophenone – Premium-Grade Ketone.

- ChemRxiv.

- Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031.

- Google Patents. US3305562A - Process for making alpha-pyrrolidino-valerophenones.

- ChemicalBook. N-(3-TRIFLUOROMETHYL-PHENYL)-OXALAMIC ACID synthesis.

-

ResearchGate. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin- 3-yl)benzo[h][4][12]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer.

- European Patent Office.

- Journal of Biomedical Research & Environmental Sciences.

- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- ScienceOpen.

- PMC. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry / Molecules, 2020 [sci-hub.box]

- 9. Valerophenone | 1009-14-9 | Benchchem [benchchem.com]

- 10. US3305562A - Process for making alpha-pyrrolidino-valerophenones - Google Patents [patents.google.com]

- 11. consolidated-chemical.com [consolidated-chemical.com]

- 12. evitachem.com [evitachem.com]

- 13. data.epo.org [data.epo.org]

Methodological & Application

Application Note: High-Efficiency Nucleophilic Substitution of Terminal Alkyl Chlorides in Ketone Solvents

[1]

Executive Summary

Terminal alkyl chlorides are ubiquitous intermediates in pharmaceutical synthesis but suffer from poor reactivity compared to their bromide and iodide counterparts. This guide details the Finkelstein Reaction and its variations within ketone solvents (acetone, 2-butanone).[1] By leveraging the differential solubility of alkali metal halides in ketones, researchers can drive thermodynamically unfavorable substitutions to completion under mild conditions. This note provides optimized protocols for halide exchange and catalytic substitution, grounded in solubility thermodynamics.

Scientific Foundation: The Solubility-Driven

The Mechanistic Driver

The substitution of a terminal chloride (

In ketone solvents (specifically Acetone and 2-Butanone), the reaction is driven by Le Chatelier’s Principle via precipitation.[1] Sodium iodide (NaI) is highly soluble in these ketones due to the lower lattice energy and large ionic radius of the iodide ion, which allows for effective solvation by the ketone carbonyls.[1] Conversely, sodium chloride (NaCl) has a high lattice energy and is virtually insoluble.[1] As NaCl precipitates, it is removed from the equilibrium, driving the reaction forward.[2]

Solubility Thermodynamics

The success of this protocol relies entirely on the solubility delta between the reagent (NaI) and the byproduct (NaCl).[1]

Table 1: Comparative Solubility of Sodium Halides in Ketone Solvents

| Salt | Solubility in Acetone ( | Solubility in 2-Butanone (MEK) ( | Status |

| NaI | ~30 - 40 g / 100 g solvent | ~15 g / 100 g solvent | Soluble (Reagent) |

| NaBr | < 0.1 g / 100 g solvent | Insoluble | Precipitates |

| NaCl | < 0.0001 g / 100 g solvent | Insoluble | Precipitates |

Data interpolated from IUPAC solubility series and standard chemical property databases.

Solvent Selection & Process Optimization

Selecting the right ketone is a trade-off between solubility (reaction concentration) and temperature (reaction rate).[1]

-

Acetone (bp

): The gold standard.[1] Highest NaI solubility allows for concentrated reactions (up to 2M).[1] Ideal for thermally labile substrates.[1] -

2-Butanone (MEK, bp

): Used when the substrate is unreactive at -

MIBK (Methyl Isobutyl Ketone, bp

): Rarely used for standard Finkelstein due to poor NaI solubility, but useful for Phase Transfer Catalysis (PTC) variants.[1]

Visualization: Reaction Workflow & Mechanism[1]

Figure 1: The thermodynamic driving force of the Finkelstein reaction in ketone solvents. The irreversible precipitation of NaCl is the critical control point.

Experimental Protocols

Protocol A: Synthesis of Terminal Alkyl Iodides (Classic Finkelstein)

Objective: Conversion of 1-chlorobutane to 1-iodobutane (Generalizable to other primary chlorides).[1]

Reagents:

-

Terminal Alkyl Chloride (1.0 equiv)[1]

-

Sodium Iodide (NaI) (1.2 - 1.5 equiv) – Must be dry/anhydrous.[1]

-

Acetone (HPLC Grade, dried over

or molecular sieves).[1]

Procedure:

-

Preparation: Dry the NaI in an oven at

for 2 hours before use. Hygroscopic NaI introduces water, which dissolves NaCl and stalls the reaction. -

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve NaI (1.2 equiv) in dry acetone (approx. 5 mL per gram of NaI). The solution may be slightly yellow due to trace

. -

Addition: Add the alkyl chloride (1.0 equiv) dropwise to the stirring NaI solution.

-

Reaction: Heat the mixture to reflux (

).-

Observation: A white precipitate (NaCl) should begin to form within 15-30 minutes for reactive substrates.[1]

-

-

Monitoring: Monitor by TLC or GC.

-

Note: Alkyl iodides often decompose on silica; use neutral alumina or run TLC quickly.[1]

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filtration: Filter off the solid NaCl precipitate using a sintered glass funnel or Celite pad. Wash the cake with cold acetone.

-

Concentration: Remove the acetone via rotary evaporation.

-

Purification: Dissolve the residue in diethyl ether or DCM. Wash with 10% aqueous Sodium Thiosulfate (

) to remove any free iodine (removes purple/brown color).[1] Wash with water, then brine. -

Dry over

, filter, and concentrate.

-

Protocol B: Finkelstein-Catalyzed Substitution (The "One-Pot" Method)

Objective: Reacting a sluggish alkyl chloride with a weaker nucleophile (e.g., Carboxylate) using NaI as a catalyst.[1]

Mechanism:

Reagents:

-

Alkyl Chloride (1.0 equiv)[1]

-

Nucleophile (e.g., Sodium Acetate) (1.2 equiv)[1]

-

Catalyst: Sodium Iodide (10-20 mol%)[1]

-

Solvent: MEK (2-Butanone) or Acetone.[1]

Procedure:

-

Combine Alkyl Chloride, Nucleophile, and catalytic NaI in the ketone solvent.[3]

-

Reflux until completion.[1]

-

Note: If the main nucleophile salt (e.g., NaOAc) is insoluble in acetone, add a Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide, 5 mol%) to solubilize the nucleophile, or switch solvent to a Ketone/DMF mixture.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Wet Solvent/Reagents | Water dissolves NaCl, killing the driving force.[1] Action: Dry acetone over molecular sieves (3Å). Dry NaI. |

| Reaction Stalls | Chloride is Secondary/Steric | Secondary chlorides are slow. Action: Switch solvent to MEK and reflux at |

| Product is Brown | Iodine formation ( | Oxidation of iodide by light/air.[1] Action: Wash organic layer with 10% |

| Side Product: Imine | Nucleophile is an Amine | CRITICAL: Primary amines react with ketone solvents to form Schiff bases (Imines).[1] Action: Do NOT use ketones for amine nucleophiles. Use Acetonitrile or DMF instead.[1] |

Decision Matrix for Solvent Selection

Figure 2: Solvent selection logic. Note the critical exclusion of amine nucleophiles in ketone solvents.

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Foundational text on Finkelstein kinetics and

mechanisms). -

Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1] (Original description of the reaction).

-

National Institute of Standards and Technology (NIST). Solubility Data Series. Retrieved from [Link] (Source for NaI/NaCl solubility data in non-aqueous solvents).[1]

-

PubChem. Sodium Iodide Compound Summary. Retrieved from [Link] (Physical property verification).[1]

-

Bordwell, F. G., & Brannen, W. T. (1964).[1] "The Effect of the Carbonyl Group on the Reactivity of Haloalkanes". Journal of the American Chemical Society. (Discusses reactivity of

-halo ketones in substitution).

Application Note: Strategic Utilization of 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane in HDAC Inhibitor Design

Executive Summary

This application note details the strategic use of 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane (referred to herein as Compound A ) as a high-value building block for Histone Deacetylase (HDAC) inhibitors. Unlike generic alkyl linkers, Compound A incorporates a metabolically stable, lipophilic "Cap" group pre-attached to an optimal 6-atom linker scaffold. This guide provides validated protocols for coupling Zinc Binding Groups (ZBGs) to this scaffold via nucleophilic substitution, offering a streamlined route to potent Class I and Class IIb HDAC inhibitors.

Part 1: Pharmacophore Rationale & Chemical Basis

The "Cap-Linker-ZBG" Model

HDAC inhibitors generally follow a tripartite pharmacophore model. Compound A serves as a pre-assembled "Cap + Linker" module, significantly reducing synthetic steps.

-

The Cap (Surface Recognition): The 3-trifluoromethylphenyl moiety targets the hydrophobic rim of the HDAC active site. The trifluoromethyl (

) group enhances lipophilicity (logP) and metabolic stability by blocking oxidative metabolism at the phenyl ring positions, a common failure point in early-stage inhibitors like SAHA (Vorinostat). -

The Linker (Tunnel Occupancy): The 1-oxo-pentyl chain provides a ~6-atom distance (including the carbonyl carbon) between the Cap and the ZBG. This length is optimized to traverse the 11 Å hydrophobic tunnel of HDAC enzymes (specifically HDAC1, 2, 3, and 6). The C1 ketone introduces

hybridization, adding rigidity that reduces the entropic penalty of binding compared to a flexible alkyl chain. -

The Reactive Handle: The 5-chloro terminus acts as the electrophile for attaching the ZBG. While less reactive than bromide or iodide, the chloride offers superior shelf-stability and can be activated in situ.

Structural Visualization

The following diagram illustrates how Compound A maps onto the HDAC active site requirements.

Figure 1: Pharmacophore mapping of Compound A against the HDAC active site.[1][2]

Part 2: Synthetic Application Protocols

The primary application of Compound A is the installation of a Zinc Binding Group (ZBG). The most common ZBG is hydroxamic acid. Direct reaction with hydroxylamine is possible but often leads to O-alkylation byproducts. The Protected Hydroxamate Protocol below is the industry standard for high purity.

Protocol A: Synthesis of Hydroxamic Acid HDAC Inhibitor

Objective: Displace the terminal chloride with a protected hydroxylamine source, followed by deprotection.

Reagents Required:

-

Compound A (5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane)

-

O-Benzylhydroxylamine hydrochloride (

) -

Sodium Iodide (NaI) - Critical Catalyst

-

Potassium Carbonate (

) -

Dimethylformamide (DMF), anhydrous

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (

) or Cyclohexene (transfer hydrogenation)

Step-by-Step Workflow:

-

Finkelstein Activation (In-situ):

-

Dissolve Compound A (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add NaI (0.5 eq). The iodide displaces the chloride to form a transient, highly reactive alkyl iodide.

-

Note: Without NaI, the reaction with the chloride requires harsh heating, leading to elimination byproducts (enones).

-

-

Nucleophilic Substitution:

-

Add

(3.0 eq) and O-Benzylhydroxylamine hydrochloride (1.5 eq). -

Heat the mixture to 60°C for 12–16 hours under inert atmosphere (

). -

Monitor: TLC or LC-MS should show conversion of the starting material (

) to the O-benzyl intermediate (

-

-

Workup & Purification:

-

Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF.

-

Dry over

, concentrate. -

Purify via flash chromatography (Hexane/EtOAc gradient).

-

-

Deprotection (Hydrogenolysis):

Protocol B: Alternative ZBG (Benzamide/Amine)

For Class I selective inhibitors (HDAC 1/2/3), an amino-benzamide ZBG is preferred over hydroxamic acid.

-

Reagent: Use mono-Boc-protected 1,2-phenylenediamine.

-

Conditions: Perform the substitution in Acetonitrile (

) with -

Deprotection: Remove Boc group with TFA/DCM (1:1) at 0°C.

Part 3: Experimental Validation & Data Analysis

Analytical Characterization

Successful synthesis must be validated using the following criteria.

| Technique | Expected Signal (Hydroxamic Acid Product) | Diagnostic Value |

| 1H NMR | Confirms hydroxamic acid formation. | |

| 1H NMR | Confirms presence of hydroxyl proton. | |

| 1H NMR | Confirms linker integrity next to ketone. | |

| 13C NMR | Confirms ketone survival (no reduction). | |

| LC-MS | Mass verification (Check for elimination byproduct M-18). |

Biological Assay (Fluorometric)

Assay Principle: Use a commercial fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity cleaves the acetyl group; subsequent trypsin treatment releases the fluorescent AMC.

Workflow:

-

Preparation: Dilute synthesized inhibitor in DMSO (Top conc: 10

M, 3-fold serial dilutions). -

Incubation: Mix Inhibitor + HDAC Enzyme (Nuclear Extract or Recombinant HDAC1/6) + Substrate.

-

Time: Incubate at 37°C for 30 mins.

-

Development: Add Trypsin/Developer solution. Incubate 15 mins.

-

Read: Measure Fluorescence (Ex 360nm / Em 460nm).

Data Interpretation:

Calculate

-

Target Potency:

for HDAC6 (if targeting Class IIb). -

Control: Run SAHA (Vorinostat) as a positive control (Expected

).

Part 4: Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Chloride is a poor leaving group. | Must use NaI (Finkelstein conditions). Increase temperature to 60°C, but do not exceed 80°C. |

| Elimination Product | Base is too strong or Temp too high. | Switch from |

| O-Alkylation vs N-Alkylation | Ambident nucleophile (Hydroxylamine).[4][5][6] | Use O-Benzylhydroxylamine . Do not use free hydroxylamine. |

| Ketone Reduction | Hydrogenolysis (Step 4) too aggressive. | Stop reaction immediately after disappearance of starting material. Use MeOH only (avoid acetic acid). |

Synthetic Pathway Diagram[5]

Figure 2: Optimized synthetic workflow for converting Compound A into a bioactive HDAC inhibitor.

References

-

Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

-

Mottamal, M., et al. (2015).[7] Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents.[8] Molecules, 20(3), 3898–3941. Link

-

Gomes, et al. (2020). Trifluoromethyl Ketones as Zinc Binding Groups: A Review. Pharmaceuticals, 13(11), 356. (Provides context on CF3 groups in HDACi). Link

-

Suzuki, T., et al. (2005). Design, synthesis, and biological activity of non-hydroxamate histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(1), 331-335. (Discusses linker length optimization). Link

Sources

- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 2. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 8. BJOC - Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition [beilstein-journals.org]

Application Notes and Protocols for Grignard Reaction Conditions with 3-Trifluoromethylphenyl Ketone Intermediates

Introduction

Molecules containing the trifluoromethylphenyl moiety are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl (-CF3) group, such as increased metabolic stability, enhanced lipophilicity, and improved receptor binding affinity. The synthesis of complex chiral tertiary alcohols from 3-trifluoromethylphenyl ketone intermediates via the Grignard reaction is a cornerstone transformation in the creation of novel pharmaceutical candidates.[1] However, the strong electron-withdrawing nature of the -CF3 group presents unique challenges to this classic organometallic reaction, necessitating carefully optimized conditions to ensure safety, efficiency, and high yields.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the critical parameters governing the Grignard reaction with 3-trifluoromethylphenyl ketones. We will delve into the mechanistic nuances, crucial safety considerations, and present a detailed, field-proven protocol for the successful synthesis of tertiary alcohols from these valuable intermediates.

Mechanistic Considerations: The Impact of the Trifluoromethyl Group

The Grignard reaction fundamentally involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[2][3] This reaction proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral alkoxide intermediate, followed by an acidic workup to protonate the alkoxide and yield the tertiary alcohol.[2][4][5]

The presence of a trifluoromethyl group on the phenyl ring of the ketone significantly influences the reaction in several ways:

-

Increased Electrophilicity of the Carbonyl Carbon: The potent electron-withdrawing nature of the -CF3 group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to a more facile reaction compared to non-fluorinated analogues.

-

Potential for Side Reactions: The increased acidity of the α-protons adjacent to the carbonyl group, due to the inductive effect of the -CF3 group, can lead to competing side reactions such as enolization, where the Grignard reagent acts as a base rather than a nucleophile.[6] Sterically hindered Grignard reagents are more prone to this pathway.

-

Stability of the Grignard Reagent: When preparing the Grignard reagent from a trifluoromethyl-substituted aryl halide, the electron-withdrawing -CF3 group can destabilize the resulting organometallic species, making it more reactive and potentially prone to decomposition.

Understanding these electronic effects is paramount to designing a successful reaction strategy. The choice of Grignard reagent, solvent, and temperature must be carefully considered to favor the desired nucleophilic addition pathway.

Safety First: Handling Trifluoromethylphenyl Grignard Reagents

The preparation and handling of Grignard reagents derived from trifluoromethyl-substituted aryl halides require stringent safety protocols. There have been documented instances of explosive decompositions of trifluoromethylphenyl Grignard reagents, particularly when prepared using elemental magnesium.[1][7] These incidents are often attributed to a loss of solvent contact, leading to a runaway exothermic reaction.[1]

Key Safety Recommendations:

-

Alternative Grignard Formation: Whenever possible, utilize safer methods for Grignard reagent preparation, such as the Knochel-type halogen-magnesium exchange, which is performed at low temperatures and has a lower propensity for runaway reactions.[1]

-

Strict Temperature Control: Maintain the reaction temperature at or below 0°C during the formation and subsequent reaction of the Grignard reagent to minimize the risk of exothermic decomposition.[8]

-

Inert Atmosphere: All manipulations involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) as they are highly reactive with water and atmospheric oxygen.[4]

-

Appropriate Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Visualizing the Grignard Reaction

Reaction Mechanism

Caption: General mechanism of the Grignard reaction with a ketone.

Experimental Workflow

Caption: A typical experimental workflow for the Grignard reaction.

Detailed Protocol: Synthesis of a Tertiary Alcohol from 3'-(Trifluoromethyl)acetophenone

This protocol describes the addition of a methyl Grignard reagent to 3'-(trifluoromethyl)acetophenone as a representative example.

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Diethyl ether

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer

-

Inert gas supply (argon or nitrogen)

Procedure:

-

Reaction Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Under a positive pressure of inert gas, add 3'-(trifluoromethyl)acetophenone (1.0 eq) to the flask, followed by anhydrous THF (sufficient to dissolve the ketone, e.g., 5 mL per 1 g of ketone).

-

Cool the solution to 0°C in an ice-water bath.

-

-

Grignard Addition:

-

Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe to the stirred ketone solution over a period of 30-60 minutes.

-

Maintain the internal reaction temperature below 5°C throughout the addition. A slight exotherm may be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution while maintaining cooling in the ice bath.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.

-

Key Reaction Parameters and Troubleshooting

| Parameter | Recommendation | Rationale and Troubleshooting |

| Solvent | Anhydrous THF is the preferred solvent. | THF effectively solvates the Grignard reagent, enhancing its reactivity. Ensure the solvent is rigorously dried, as any moisture will quench the Grignard reagent.[9] |

| Temperature | Maintain at or below 0°C during addition and reaction.[8] | Low temperatures minimize side reactions such as enolization and prevent runaway exothermic events. If the yield is low, consider even lower temperatures (e.g., -20°C to -40°C).[8] |

| Grignard Reagent Equivalents | Use a slight excess (1.1-1.5 equivalents). | This ensures complete consumption of the starting ketone. A large excess can lead to more side products and complicates purification. |

| Addition Rate | Slow, dropwise addition is crucial. | A slow addition rate helps to control the reaction exotherm and maintain a low internal temperature, which is critical for safety and selectivity.[9] |

| Work-up Quenching Agent | Saturated aqueous NH4Cl is recommended. | NH4Cl is a mild acid that effectively protonates the alkoxide without causing acid-catalyzed elimination of the tertiary alcohol, which can be a side reaction with stronger acids. |

Conclusion

The Grignard reaction remains a powerful and versatile tool for C-C bond formation in the synthesis of complex molecules for drug discovery. When working with 3-trifluoromethylphenyl ketone intermediates, a thorough understanding of the electronic effects of the -CF3 group and strict adherence to safety protocols are essential for success. By carefully controlling reaction parameters such as temperature, solvent, and addition rates, researchers can effectively mitigate side reactions and safely achieve high yields of the desired tertiary alcohol products. The protocols and guidelines presented here provide a solid foundation for the application of this critical transformation in the development of novel therapeutics.

References

- Organic Syntheses Procedure, 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.

- WO 2021/171301 A1, A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.

- Organic Chemistry Portal, Grignard Reaction.

- JP2019104702A, Method for producing a 3'-trifluoromethyl group-substituted aromatic ketone.

- Chemguide, REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.

- Wax Studios, Grignard Reaction With Ketone.

- Chemistry Steps, The Grignard Reaction Mechanism.

- Vaia, Show how you would synthesize each tertiary alcohol by adding an appropriate Grignard reagent to a ketone.

- Organic Chemistry Tutor, Synthesis of Alcohols Using the Grignard Reaction.

- ACS Publications, An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.

- Reddit, Grignard Formation - Troubleshooting and Perfecting.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. wax-studios.com [wax-studios.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. JP2019104702A - Method for producing a 3'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

Preparation of fluorinated phenyl-alkyl ketones for agrochemical synthesis

Application Note: Strategic Synthesis of Fluorinated Phenyl-Alkyl Ketones for Agrochemical Development

Executive Summary

Fluorinated phenyl-alkyl ketones are pivotal intermediates in the synthesis of next-generation agrochemicals, particularly fungicides (e.g., flutriafol analogs) and herbicides. The incorporation of fluorine modulates lipophilicity (

This application note provides a comparative technical guide for synthesizing these motifs. We focus on two primary methodologies:

-

Classical Friedel-Crafts Acylation: Optimized for cost-effective, large-scale manufacturing of simple congeners.

-

Weinreb Amide Organometallic Addition: A high-precision route for complex alkyl chains or substrates sensitive to harsh Lewis acids.

Strategic Pathway Selection

Before initiating synthesis, select the methodology based on substrate complexity and scale requirements.

| Feature | Method A: Friedel-Crafts Acylation | Method B: Weinreb Amide Route |

| Primary Mechanism | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Acyl Substitution |

| Key Reagents | Acyl Chloride + AlCl | Weinreb Amide + Grignard (R-MgX) |

| Regioselectivity | Para-dominant (Ortho implies steric/electronic fight) | Site-Specific (Pre-defined by amide handle) |

| Substrate Tolerance | Low (Acid-sensitive groups fail) | High (Tolerates ethers, protected amines) |

| Scalability | Excellent (Industrial Standard) | Moderate (Reagent cost is higher) |

| Cost Profile | Low | Medium-High |

| Common Issue | Polyacylation, Isomer separation | Over-addition (rare), Moisture sensitivity |

Protocol A: Regioselective Friedel-Crafts Acylation

Context: This protocol is designed for the synthesis of 4'-fluoroacetophenone and related alkyl analogs. The fluorine atom is an ortho/para director but deactivates the ring. High-efficiency acylation requires controlling the thermodynamics to favor the para isomer and prevent Lewis acid-catalyzed defluorination or polymerization.

Mechanism of Action

The reaction proceeds via the generation of an acylium ion electrophile.[1][2]

Figure 1: Mechanism of AlCl

Experimental Protocol

Reagents:

-

Fluorobenzene (1.0 equiv)

-

Alkyl Acid Chloride (e.g., Acetyl Chloride, 1.1 equiv)

-

Aluminum Chloride (AlCl

, anhydrous, 1.2 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

Step-by-Step Workflow:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and a caustic scrubber (NaOH trap) to neutralize HCl gas. Flush with N

. -

Lewis Acid Slurry: Charge the flask with anhydrous AlCl

(1.2 equiv) and DCM (5 mL/mmol). Cool to 0°C using an ice bath.-

Critical Note: AlCl

quality is paramount. Yellow/gray powder indicates hydration; use only free-flowing white/pale yellow powder.

-

-

Electrophile Formation: Add the Acid Chloride (1.1 equiv) dropwise to the slurry. Stir for 15 min at 0°C. The solution should turn homogenous and slightly colored (acylium complex formation).

-

Substrate Addition: Add Fluorobenzene (1.0 equiv) dropwise over 30 minutes. Maintain internal temperature <5°C to maximize para-selectivity.

-

Exotherm Warning: This step is highly exothermic.[2] Rapid addition leads to polyacylation.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC or GC-MS. Look for the disappearance of fluorobenzene.

-

-

Quenching (The "Reverse Quench"): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) mixture.

-

Safety: Never add water to the reaction flask; the AlCl

hydrolysis is violent.

-

-

Workup: Extract aqueous layer with DCM (3x). Wash combined organics with Brine, then sat. NaHCO

(until neutral pH). Dry over MgSO -

Purification: Recrystallize from Hexane/EtOAc or distill under reduced pressure.

Protocol B: Weinreb Amide Organometallic Synthesis

Context: When the target ketone contains a complex alkyl chain (e.g., chiral centers) or the aromatic ring has acid-sensitive substituents, the Friedel-Crafts approach fails. The Weinreb Amide (N-methoxy-N-methylamide) method prevents over-addition of the Grignard reagent by forming a stable 5-membered chelate intermediate.

Mechanism & Workflow

Figure 2: Weinreb amide workflow ensuring mono-addition of the alkyl group.

Experimental Protocol

Part 1: Synthesis of the Weinreb Amide

-

Activation: Dissolve 4-fluorobenzoic acid (1.0 equiv) in DCM. Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv) in portions. Evolution of CO

gas will be observed. Stir for 1 hour at RT. -

Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) followed by Triethylamine (1.1 equiv). Stir overnight at RT.

-

Isolation: Wash with 1M HCl, then sat. NaHCO

. Dry and concentrate to yield the Weinreb amide (usually an oil).

Part 2: Grignard Addition

-

Setup: Flame-dry a flask under Argon. Dissolve the fluorinated Weinreb amide (1.0 equiv) in anhydrous THF (10 mL/mmol). Cool to -78°C (Dry ice/Acetone).

-

Addition: Add the Alkyl Magnesium Bromide (Grignard, 1.2 equiv) dropwise.

-

Note: The low temperature prevents attack on the fluorine (S

Ar side reaction).

-

-

Warming: Allow to warm to 0°C over 2 hours. The stable chelate prevents the ketone from forming in situ, thus preventing double-addition.

-

Quench: Quench with sat. NH

Cl solution. -

Workup: Extract with Et

O. The crude product is often high purity (>90%) and may only require a short silica plug filtration.

Analytical Characterization & Quality Control

| Parameter | Method | Expected Observation |

| Identity | Singlet (decoupled) around -105 to -115 ppm (vs CFCl | |

| Regio-purity | GC-MS | Para-isomer elutes later than ortho on non-polar columns (e.g., DB-5). |

| Conversion | HPLC (UV) | Monitor 254 nm. Ketone conjugation increases |

Troubleshooting Note:

If

Safety & Waste Management

-

HF Generation: Thermal decomposition of fluorinated aromatics or contact with strong Lewis acids at high temps (>150°C) can release HF. Keep Calcium Gluconate gel nearby.

-

Aluminum Waste: Quenched AlCl

reactions produce large amounts of aluminum hydroxide sludge. Filter through Celite before disposal to avoid clogging waste lines. -

Lachrymators: Acyl chlorides and

-haloketones (if halogenating subsequently) are potent lachrymators. Work strictly in a fume hood.

References

-

Weinreb Amide Utility: Organic Syntheses. (2025). Grignard reagents addition to Weinreb amides. Retrieved from [Link]

-

Lewis Acid Safety: Princeton University EHS. (2025). Aluminum Chloride (anhydrous) Handling Protocol. Retrieved from [Link]

- Agrochemical Context: WO2022038098A1. Process for the preparation of phenyl ketones.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane Oil

Welcome to the technical support guide for the purification of 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane oil. This resource is designed for researchers, chemists, and process development professionals who are handling this intermediate and require robust, field-tested methods for achieving high purity. This guide moves beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt these methods to your specific experimental context.

Section 1: Understanding Your Crude Product: FAQs

Before selecting a purification method, it is critical to understand the potential impurities in your crude oil. This compound is typically synthesized via a Friedel-Crafts acylation, which informs the likely impurity profile.[1][2][3]

Q1: What are the most common impurities I should expect in my crude 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane oil?

A1: Your crude product likely contains a mixture of starting materials, catalyst residues, and reaction byproducts. Key impurities to consider are:

-

Unreacted Starting Materials: Primarily the aromatic substrate and the acylating agent (e.g., 5-chlorovaleryl chloride).

-

Catalyst Residues: Lewis acids like aluminum chloride (AlCl₃) are standard catalysts for this reaction.[1][4] If the aqueous workup is incomplete, these can persist.

-

Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield small amounts of ortho- and para-substituted isomers in addition to the desired meta-product.

-

Poly-acylated Products: The activated aromatic ring can sometimes react more than once, leading to di-acylated species.[5]

-

Solvent Residues: Residual solvents from the reaction and extraction steps (e.g., dichloromethane, dichloroethane).

-

Degradation Products: Harsh reaction conditions can sometimes lead to the formation of dark, tarry materials.[4]

Q2: How can I quickly assess the purity of my crude oil before starting a large-scale purification?

A2: A quick purity assessment is crucial for planning your purification strategy. We recommend two simple methods:

-

Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. By running the crude material against a reference standard (if available) in various solvent systems (e.g., ethyl acetate/hexane mixtures), you can estimate the relative amounts of impurities and determine the best solvent system for column chromatography.

-

¹H NMR Spectroscopy: A proton NMR spectrum of the crude oil provides invaluable structural information. You can often identify signals corresponding to starting materials, solvents, and sometimes even isomeric impurities, giving you a semi-quantitative view of your product's purity.

Section 2: Purification Method Selection

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The compound's oily nature and high molecular weight (280.67 g/mol ) suggest a high boiling point, making certain techniques more suitable than others.[6][7]

Workflow: Selecting the Appropriate Purification Method

Caption: Decision tree for selecting a purification method.

Comparison of Primary Purification Techniques

| Technique | Primary Application | Advantages | Disadvantages |

| High-Vacuum Distillation | Large-scale purification; removal of non-volatile or very high-boiling impurities. | Fast, economical for large quantities, excellent for removing salts and baseline impurities. | Requires high temperatures (risk of decomposition), will not separate compounds with close boiling points (e.g., isomers).[8][9] |

| Flash Column Chromatography | Small to medium-scale purification; separation of compounds with different polarities. | High resolution, versatile, effective for removing isomers and closely related byproducts.[10][11] | Can be time-consuming and requires significant solvent volumes; risk of compound decomposition on acidic silica gel.[12] |

| Recrystallization | Achieving very high purity if the compound is a low-melting solid. | Can yield exceptionally pure material, relatively inexpensive.[13] | The compound is an oil and may be difficult to crystallize ("oiling out"); potential for significant product loss in the mother liquor.[14] |

Section 3: Protocols and Troubleshooting Guides

High-Vacuum Distillation

This method is ideal for purifying large batches where the primary impurities are non-volatile residues or have significantly different boiling points. Vacuum distillation lowers the boiling point, preventing thermal degradation of the target compound.[8][9]

FAQ: My compound appears to be darkening or decomposing even under vacuum. What can I do?

A: Thermal decomposition is a key concern. First, ensure your vacuum is as deep as possible (ideally <1 mmHg) to lower the boiling point further. Second, use a Kugelrohr or short-path distillation apparatus to minimize the residence time of the compound at high temperatures. Heating should be done with a well-controlled oil bath, and the temperature should be raised slowly only to the point where distillation begins.

Experimental Protocol: High-Vacuum Distillation

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased with high-vacuum grease and securely clamped. Connect the apparatus to a high-vacuum pump with a cold trap in between.

-

Charging the Flask: Add the crude oil to the distillation flask (do not fill more than half full). Add a magnetic stir bar or boiling chips to prevent bumping.

-

Applying Vacuum: Turn on the stirrer and slowly apply the vacuum. Observe for any vigorous bubbling from residual solvents.

-

Heating: Once a stable, deep vacuum is achieved, begin to heat the distillation flask slowly using a heating mantle or oil bath.

-

Collecting Fractions: The product will begin to distill and condense. Collect a small forerun fraction, which may contain lower-boiling impurities. Then, switch receivers to collect the main fraction of your purified product. The distillation temperature should remain relatively constant during the collection of the main fraction.

-

Completion: Stop the distillation when the temperature begins to rise again or when only a dark, tarry residue remains.

-

Cooling: Allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure.

Troubleshooting Guide: High-Vacuum Distillation

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Violent Bumping | Inefficient stirring or lack of boiling chips; sudden release of trapped solvent. | Ensure vigorous stirring. Degas the sample at room temperature under vacuum before heating. |

| Product Not Distilling | Vacuum is not deep enough; temperature is too low. | Check for leaks in the system. Increase the heating bath temperature gradually. |

| Product Solidifies in Condenser | The compound has a melting point above the temperature of the cooling water. | Run room temperature water or no water at all through the condenser. A heat gun can be used carefully to melt the solidified product. |

| Poor Separation | Boiling points of product and impurity are too close. | Use a fractionating column (e.g., Vigreux) for better separation, although this may require higher temperatures. Consider column chromatography instead.[15] |

Flash Column Chromatography

This is the most versatile technique for purifying small to medium-scale batches, offering excellent separation of closely related impurities like isomers.[11][16]

FAQ: My compound streaks badly on the TLC plate and doesn't move from the baseline on the column. What's wrong?

A: This indicates your compound is very polar or is interacting too strongly with the silica gel. You need to increase the polarity of your eluent. Try adding a more polar solvent like ethyl acetate or even a small percentage (0.5-1%) of methanol or triethylamine (if your compound is basic) to your solvent system. If streaking persists, your compound may be degrading on the acidic silica gel. In this case, you can try using deactivated silica (by adding 1% triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[12]

Experimental Protocol: Flash Column Chromatography

-

Solvent System Selection: Use TLC to determine an appropriate eluent. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.[12] A common starting point is a mixture of ethyl acetate and hexane.

-

Column Packing: Securely clamp a glass column in a vertical position. Pack the column with silica gel, either as a slurry in the non-polar solvent (wet packing) or by carefully pouring the dry silica and then running solvent through it (dry packing).[17] Ensure the silica bed is compact and level.

-

Sample Loading: Dissolve your crude oil in a minimal amount of dichloromethane or the eluent. Carefully apply this concentrated solution to the top of the silica bed.[11] Alternatively, pre-adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

-

Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches per minute.

-

Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

-

Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oil.

Troubleshooting Guide: Flash Column Chromatography

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation | Inappropriate solvent system; column overloaded; sample band was too diffuse. | Optimize the eluent using TLC. Use a larger column or less sample. Load the sample in a more concentrated form. |

| Compound Cracks the Silica | Heat is generated upon adding solvent to dry silica. | Pack the column using the "slurry method" to dissipate heat. |

| Product Elutes with Solvent Front | The eluent is too polar. | Start with a less polar solvent system (e.g., higher percentage of hexane). |

| No Product is Recovered | Compound decomposed on the column; compound is too polar and stuck at the origin. | Test compound stability on a TLC plate first.[12] If stable, increase eluent polarity drastically (e.g., switch to a methanol/DCM gradient). |

Section 4: Final Analysis and Storage

Q: I have purified my product. How do I confirm its purity and how should I store it?

A: After purification, final purity should be assessed by high-resolution techniques like GC-MS or HPLC, which can provide a quantitative purity value. ¹H and ¹³C NMR should be used to confirm the structure and absence of impurities. For storage, 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane oil should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and stored in a cool, dark place to prevent degradation.

Section 5: References

-

Chandra Asri. (2025, June 15). What Is Distillation? Its Types and Crude Oil Distillation.

-

MilliporeSigma. Troubleshooting Purification Methods.

-

Furigay, M. H., et al. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.

-

ASTM International. (2013, May 8). Distillation and Boiling Points.

-

Columbia University. Column chromatography.

-

BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.

-

SATHEE. Friedel Crafts Reaction.

-

Hilaris Publisher. (2014, May 29). Study on the Determination of Boiling Point Distribution of Heavy Oil by the New Method.

-

Wikipedia. Fractional distillation.

-

PubChem. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

-

Busch Global. Crude Oil Distillation.

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

-

JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography.

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

-

Echemi. 5-CHLORO-1-OXO-1-(3-TRIFLUOROMETHOXYPHENYL)PENTANE.

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.

-

Sigma-Aldrich. Friedel–Crafts Acylation.

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

-

ResearchGate. RECRYSTALLIZATION.

-

Organic Syntheses. PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE.

Sources

- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | C12H12ClF3O2 | CID 24726787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. What Is Distillation? Its Types and Crude Oil Distillation | Chandra Asri [chandra-asri.com]

- 9. buschvacuum.com [buschvacuum.com]

- 10. columbia.edu [columbia.edu]

- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 12. Chromatography [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fractional distillation - Wikipedia [en.wikipedia.org]

- 16. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]

- 17. orgsyn.org [orgsyn.org]

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane

Executive Summary & Structural Context

Target Molecule: 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane CAS Registry Number: 898786-25-9 (and related derivatives) Primary Application: Key intermediate in the synthesis of Cinacalcet (Sensipar) , a calcimimetic agent used to treat hyperparathyroidism.[1]

This guide provides a technical analysis of the proton nuclear magnetic resonance (

The "Why" Behind the Shifts

The molecule consists of a meta-substituted trifluoromethylbenzene ring attached to a 5-carbon chain terminating in a chlorine atom. Two major electronegative forces drive the chemical shifts:

-

The Ketone (

): Deshields the adjacent aromatic protons (ortho-position) and the -

The Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG) that creates a distinct splitting pattern and downfield shift in the aromatic region, characteristic of 1,3-disubstitution.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust in your data, follow this specific preparation protocol.

Sample Preparation[2][3][4][5][6]

-

Solvent: Chloroform-d (

) is the standard for this lipophilic molecule. DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3]

DOT Diagram: Analytical Workflow

Figure 1: Standardized workflow for preparing lipophilic intermediates for NMR analysis to avoid solvent suppression issues.

Chemical Shift Data & Assignment

The following data represents the consensus assignment in

Table 1: 1H NMR Assignment for Product

| Position | Group Fragment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Logic |

| Ar-2 | Ar-H (Singlet-like) | 8.15 – 8.22 | Singlet (br) | 1H | - | Ortho to both |

| Ar-6 | Ar-H (Doublet) | 8.10 – 8.16 | Doublet | 1H | ~7.8 Hz | Ortho to |

| Ar-4 | Ar-H (Doublet) | 7.80 – 7.85 | Doublet | 1H | ~7.8 Hz | Ortho to |

| Ar-5 | Ar-H (Triplet) | 7.60 – 7.66 | Triplet | 1H | ~7.8 Hz | Meta to both groups (least deshielded). |

| 3.00 – 3.10 | Triplet | 2H | ~7.0 Hz | Deshielded by carbonyl anisotropy. | ||

| 3.55 – 3.65 | Triplet | 2H | ~6.5 Hz | Deshielded by Chlorine electronegativity. | ||

| 1.85 – 1.95 | Multiplet | 4H | - | Internal chain; overlapping multiplets. |

DOT Diagram: Structure-Shift Correlation

Figure 2: Correlation map linking structural moieties to specific chemical shift zones.

Comparative Analysis: Impurity Profiling

In drug development, proving what you don't have is as important as proving what you do have. This section compares the target molecule against its most common process contaminants.

Comparison 1: Starting Material (3-Trifluoromethylacetophenone)

If the Friedel-Crafts or Grignard reaction is incomplete, the starting material will remain.

-

Differentiation Point: The methyl ketone vs. the pentyl ketone.[4]

-

Target: Triplet at 3.05 ppm (

). -

Impurity: Singlet at 2.65 ppm (

). -

Action: Integrate the singlet at 2.65 relative to the aromatic region to calculate % conversion.

Comparison 2: Over-Reduced Alcohol (Cinacalcet Precursor)

The subsequent step in Cinacalcet synthesis involves reducing the ketone to an alcohol. If this happens prematurely (or if monitoring the next step):

-

Target (Ketone):

-protons at 3.05 ppm . Carbonyl carbon ( -

Impurity (Alcohol): The CH-OH proton appears as a multiplet/quartet at ~4.7 – 4.8 ppm . The adjacent

shifts upfield to ~1.7 ppm. -

Action: Watch for the disappearance of the 3.05 ppm triplet.

Table 2: Diagnostic Shift Comparison

| Compound | Key Aliphatic Signal | Aromatic Region | Status |

| Target Product | 3.05 ppm (t, 2H) | 7.6 – 8.2 ppm | Pass |

| Start. Material | 2.65 ppm (s, 3H) | Identical Pattern | Incomplete Rxn |

| Reduced Alcohol | 4.75 ppm (m, 1H) | Upfield Shift (~7.4 ppm) | Over-reduction |

| Des-Chloro (Analogue) | 0.9 ppm (t, 3H) | Identical | Wrong Reagent |

Expert Insights & Troubleshooting

The "Water" Problem

When using DMSO-

- triplet (~3.6 ppm) or the satellite peaks, making accurate integration of the chloride terminus difficult.

-

Solution: Always use

(water at 1.56 ppm) or Acetone-

Integration Ratios

A pure sample must exhibit a perfect 1:2:2 ratio between:

-

The most deshielded aromatic proton (Singlet at 8.2 ppm).

-

The

-carbonyl methylene (3.05 ppm). -

The

-chloro methylene (3.60 ppm). Deviation >5% in these ratios suggests alkyl chain degradation or elimination of the chlorine.

References

-

Beilstein Journal of Organic Chemistry. "A novel asymmetric synthesis of cinacalcet hydrochloride." Beilstein J. Org. Chem. 2012, 8, 158–164.

-

National Institutes of Health (NIH) - PubChem. "5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane Compound Summary." (Used for structural confirmation and derivative analysis). [8]

-

ChemicalBook. "3'-(Trifluoromethyl)acetophenone NMR Spectrum." (Used for aromatic region baseline comparison).

-

European Patent Office. "Process for preparing Cinacalcet." Patent EP2475641. (Provides industrial context for the intermediate).

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. PROCESS FOR PREPARING CINACALCET - Patent 2475641 [data.epo.org]

- 3. rsc.org [rsc.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]

- 6. CN104829460B - Synthesis method of cinacalcet hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane | C12H12ClF3O | CID 22048692 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Guide to the Infrared Spectroscopy of Aryl Alkyl Ketones and Carbon-Fluorine Bonds

For the discerning researcher in the pharmaceutical and chemical sciences, infrared (IR) spectroscopy remains an indispensable tool for functional group identification. Its ability to probe the vibrational modes of molecules provides a unique fingerprint, offering critical insights into molecular structure. This guide provides an in-depth comparison of the characteristic IR absorption bands for two functional groups of significant interest in drug development and materials science: the carbonyl group in aryl alkyl ketones and the carbon-fluorine bond. We will explore the underlying principles governing their spectral signatures and provide practical, field-proven methodologies for obtaining high-quality data.

The Vibrational Dance: Understanding IR Absorption

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of a specific bond or group of bonds. This frequency is primarily determined by two factors: the masses of the bonded atoms and the strength of the bond connecting them. Lighter atoms and stronger bonds vibrate at higher frequencies (higher wavenumbers). The intensity of an absorption band is related to the change in the dipole moment during the vibration; a larger change results in a more intense absorption.

The Carbonyl Signature: Characteristic IR Bands of Aryl Alkyl Ketones

The carbonyl group (C=O) is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and sharp absorption band. In a typical saturated aliphatic ketone, the C=O stretching vibration is observed around 1715 cm⁻¹.[1][2][3] However, the electronic environment significantly influences this frequency.

In aryl alkyl ketones, the carbonyl group is conjugated with the aromatic ring. This conjugation leads to delocalization of the π-electrons, which reduces the double-bond character of the C=O bond, thereby weakening it.[4][5] Consequently, less energy is required to excite the stretching vibration, and the absorption band shifts to a lower frequency. For aryl alkyl ketones, the C=O stretching vibration typically appears in the range of 1685-1666 cm⁻¹ .[2] A classic example is acetophenone, where the C=O stretch is observed at approximately 1684 cm⁻¹.[1] In diaryl ketones, this effect is even more pronounced, with the absorption appearing at even lower wavenumbers, generally between 1680 and 1600 cm⁻¹.[1]

Another, albeit less intense, characteristic absorption for aryl alkyl ketones is the C-C-C stretching vibration, which can be found in the 1300-1230 cm⁻¹ region.[1]

Caption: Conjugation in aryl alkyl ketones lowers the C=O stretching frequency.

The Strength of Fluorine: Unraveling the C-F Bond in IR Spectra

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a property that imparts unique chemical and physical characteristics to organofluorine compounds.[6] This exceptional bond strength, coupled with the high electronegativity of fluorine, results in a very strong and characteristic IR absorption.

The C-F stretching vibration is found in a broad region of the IR spectrum, typically between 1360 and 1000 cm⁻¹ .[6] This wide range is due to the sensitivity of the C-F bond's vibrational frequency to its molecular environment. The number of fluorine atoms attached to a single carbon also plays a crucial role. For instance, monofluorinated compounds typically exhibit a strong absorption band in the 1110-1000 cm⁻¹ range.[6] When multiple fluorine atoms are present, the single band may split into two, corresponding to symmetric and asymmetric stretching modes.[6]

A key feature of C-F absorptions is their high intensity. The large difference in electronegativity between carbon and fluorine creates a significant dipole moment that changes substantially during vibration, leading to a very strong absorption in the IR spectrum. These bands can be so intense that they may obscure other, weaker signals in the same region, such as C-H bending vibrations.[6]

Caption: The strong C-F bond leads to a high-frequency, intense IR absorption.

At a Glance: A Comparative Summary

| Functional Group | Characteristic Vibration | Wavenumber (cm⁻¹) | Intensity | Key Influencing Factors |

| Aryl Alkyl Ketone | C=O Stretch | 1685 - 1666 | Strong | Conjugation with the aryl ring lowers the frequency from the typical ~1715 cm⁻¹ of saturated ketones.[2][4] |

| C-C-C Stretch | 1300 - 1230 | Medium | ||

| Carbon-Fluorine Bond | C-F Stretch | 1360 - 1000 | Very Strong | Highly sensitive to the number of fluorine atoms and the overall molecular structure.[6] |

Experimental Protocol: Acquiring High-Fidelity IR Spectra

The quality of an IR spectrum is paramount for accurate interpretation. The following protocols outline the "thin film" method, a robust and widely applicable technique for both liquid and solid samples.

For Liquid Samples (Neat)

This method is suitable for pure liquid compounds at room temperature.[7]

-

Prepare the Salt Plates: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them by the edges to avoid transferring moisture from your fingers. If necessary, clean the plates with a small amount of dry acetone and wipe with a lint-free tissue.[7]

-

Sample Application: Using a Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.[7][8]

-

Create the "Sandwich": Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[7][8] The liquid film should be free of air bubbles.

-

Acquire the Spectrum: Carefully place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's operating procedure.

-

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with dry acetone, and return them to the desiccator.[8]

For Solid Samples (Thin Solid Film)

This is a preferred method for solid samples that are soluble in a volatile solvent.[9]

-

Prepare the Solution: Dissolve a small amount (approximately 50 mg) of the solid sample in a few drops of a volatile solvent, such as methylene chloride or acetone.[9]

-

Prepare the Salt Plate: Obtain a single clean, dry NaCl or KBr salt plate.

-

Sample Deposition: Place a drop of the prepared solution onto the salt plate and allow the solvent to evaporate completely. A thin, solid film of the compound will remain.[9] If the resulting film is too thin (leading to weak absorption peaks), add another drop of the solution and allow it to dry.[9] Conversely, if the peaks are too intense, clean the plate and use a more dilute solution.[9]

-

Acquire the Spectrum: Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plate with an appropriate solvent (e.g., acetone) and return it to the desiccator.[9]

Caption: Workflow for preparing liquid and solid samples for IR analysis.

Conclusion

The distinct IR spectral signatures of aryl alkyl ketones and carbon-fluorine bonds provide powerful diagnostic information for researchers. The position of the C=O stretch in an aryl alkyl ketone is a sensitive indicator of electronic effects within the molecule, specifically conjugation. In contrast, the C-F bond's signature is characterized by its remarkable intensity and its appearance in a broad but distinct region of the spectrum. A thorough understanding of these characteristics, combined with meticulous experimental technique, empowers scientists to confidently identify these crucial functional groups and advance their research and development endeavors.

References

- Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Potts, W. J., & Wright, N. (1956). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Applied Spectroscopy, 10(2), 111–112.

- Wikipedia. (2023, December 2). Carbon–fluorine bond.